Cas no 337511-95-2 (N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide])
337511-95-2 structure
Product Name:N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]
Numero CAS:337511-95-2
MF:C33H48N8O2
MW:588.786626815796
CID:92750
PubChem ID:3309663
Update Time:2025-04-18
N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide] Proprietà chimiche e fisiche
Nomi e identificatori
-
- N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]
- HDMI1-(2-pyridylpiperazine)Derivative
- N,N'-(Methylenedi-4,1-cyclohexanediyl)bis?4-(2-pyridinyl)-1-piperazinecarboxamideü
- N,N'-(METHYLENEDI-4,1-CYCLOHEXYL)BIS[4-(2-PYRIDYL)-1-PIPERAZINECARBOXAMIDE]
- N,N'-(METHYLENEDICYCLOHEXYL)BIS[4-(2-PYRIDYL)-1-PIPERAZINECARBOXAMIDE]
- 337511-95-2
- 4-pyridin-2-yl-N-[4-[[4-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]cyclohexyl]methyl]cyclohexyl]piperazine-1-carboxamide
- N,N'-(4,4'-methylenebis(cyclohexane-4,1-diyl))bis(4-(pyridin-2-yl)piperazine-1-carboxamide)
- FT-0644457
- AKOS024348928
- N,N-(METHYLENEDICYCLOHEXYL)BIS[4-(2-PYRIDYL)-1-PIPERAZINECARBOXAMIDE]
- DB-048486
-
- MDL: MFCD00064823
- Inchi: 1S/C33H48N8O2/c42-32(40-21-17-38(18-22-40)30-5-1-3-15-34-30)36-28-11-7-26(8-12-28)25-27-9-13-29(14-10-27)37-33(43)41-23-19-39(20-24-41)31-6-2-4-16-35-31/h1-6,15-16,26-29H,7-14,17-25H2,(H,36,42)(H,37,43)
- Chiave InChI: MFZFHMUKPPIBJE-UHFFFAOYSA-N
- Sorrisi: O=C(N1CCN(C2C=CC=CN=2)CC1)NC1CCC(CC1)CC1CCC(CC1)NC(N1CCN(C2C=CC=CN=2)CC1)=O
Proprietà calcolate
- Massa esatta: 588.39000
- Massa monoisotopica: 588.39
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 43
- Conta legami ruotabili: 10
- Complessità: 791
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 4
- XLogP3: 3.6
- Superficie polare topologica: 96.9A^2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.25
- Punto di fusione: 220°C
- Punto di ebollizione: 864.9°C at 760 mmHg
- Punto di infiammabilità: 476.9°C
- Indice di rifrazione: 1.635
- PSA: 96.94000
- LogP: 5.13530
- Solubilità: Non determinato
N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide] Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-36/37/39
N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide] Letteratura correlata
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
337511-95-2 (N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso